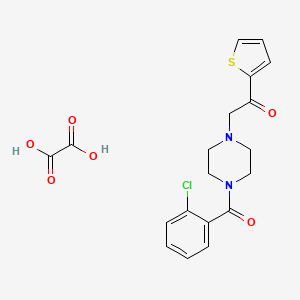
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as AF-DX 384, is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2 (mAChR M2). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 acts as a competitive antagonist of the mAChR M2 by binding to the receptor and inhibiting the action of acetylcholine. This leads to a decrease in the parasympathetic tone and an increase in sympathetic tone, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound 384 has been shown to have several biochemical and physiological effects, including the inhibition of bronchoconstriction, the reduction of airway hyperresponsiveness, and the prevention of cardiac arrhythmias. It has also been shown to have anti-inflammatory properties and to modulate the release of neurotransmitters in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is a highly selective antagonist of the mAChR M2, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, and it may not be suitable for studying the effects of other muscarinic receptor subtypes.
Direcciones Futuras
There are several future directions for the research of 1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384. One area of interest is the development of more potent and selective mAChR M2 antagonists for the treatment of diseases such as COPD and asthma. Another area of interest is the study of the role of mAChR M2 in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of this compound 384 in combination with other drugs may provide new insights into the treatment of various diseases.
Métodos De Síntesis
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is synthesized through a multi-step process that involves the reaction of 2-amino-4-fluorobenzoyl chloride with difluoromethylpyrazole in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 has been widely used in scientific research to study the role of mAChR M2 in various physiological and pathological processes. It has been shown to be effective in the treatment of several diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiac arrhythmias.
Propiedades
IUPAC Name |
1-(2-amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-5-1-2-8(7(15)3-5)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJXKGBDIYCMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)

![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)



![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)

